molecular formula C19H20O B6356458 (2E)-1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one CAS No. 1175872-29-3

(2E)-1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B6356458
CAS No.: 1175872-29-3
M. Wt: 264.4 g/mol
InChI Key: WWJUTTDVFWJAAC-ZRDIBKRKSA-N
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Description

(2E)-1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethylbenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques can also be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Epoxides, hydroxylated chalcones.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitro, or alkyl-substituted chalcones.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The biological activity of (2E)-1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The compound’s α,β-unsaturated carbonyl system is crucial for its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one
  • (2E)-1-(4-Methylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
  • (2E)-1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

Compared to similar chalcones, (2E)-1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one exhibits unique properties due to the presence of both 3,4-dimethyl and 4-ethyl substituents on the phenyl rings. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O/c1-4-16-6-8-17(9-7-16)10-12-19(20)18-11-5-14(2)15(3)13-18/h5-13H,4H2,1-3H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJUTTDVFWJAAC-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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